![molecular formula C11H12N2O B2472063 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one CAS No. 21550-86-7](/img/structure/B2472063.png)

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one

Overview

Description

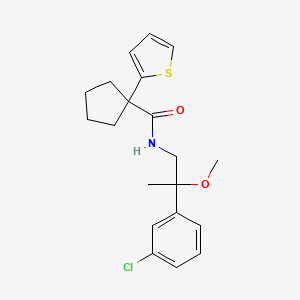

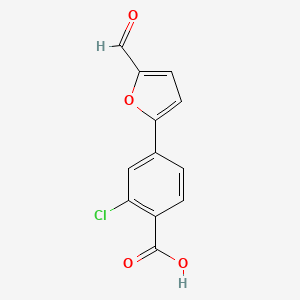

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound with the CAS Number: 21550-86-7 . It has a molecular weight of 188.23 .

Molecular Structure Analysis

The InChI Code for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is 1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a solid compound with a molecular weight of 188.23 .Scientific Research Applications

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

Tetrahydropyrrolo[1,2-a]quinoxalines have been explored for their potential in relaxing vascular smooth muscle and antihypertensive activity. Certain compounds within this series demonstrated the ability to relax aortic smooth muscle but showed minimal hypotensive activity (Abou-Gharbia et al., 1984).

Synthesis Methods

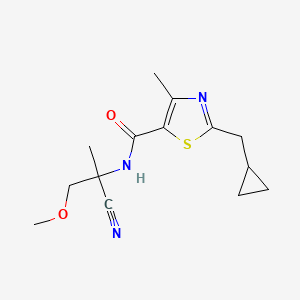

Innovative methods for synthesizing variants of this compound have been developed. For instance, a novel methodology for creating tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones has been established, utilizing electrochemical decarboxylation catalyzed by ferrocene (Cui et al., 2023).

Anticancer Activity

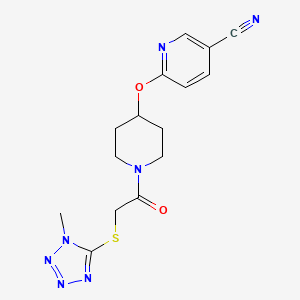

Compounds within this chemical class have shown promising results in the field of oncology. Specific analogues exhibit significant anticancer activities, particularly against breast cancer cells, indicating their potential as therapeutic agents (Wang et al., 2009). Additionally, certain 4,5-dihydropyrrolo[1,2-a]quinoxalines have been identified as potential antiproliferative agents in GPER-expressing breast cancer cells (Carullo et al., 2021).

Biomimetic Hydrogen Sources

The 4,5-dihydropyrrolo[1,2-a]quinoxalines have been synthesized as tunable and regenerable biomimetic hydrogen sources, applicable in asymmetric hydrogenation of certain compounds, demonstrating their utility in organic synthesis (Chen et al., 2014).

Antibacterial Activity

Novel lactams within this chemical family have shown antibacterial activity against pathogens like Salmonella choleraesuis, Pasteurella multocida, and Escherichia coli, highlighting their potential in antimicrobial therapy (Glazer & Presslitz, 1982).

Treatment of Neuropsychiatric and Neurological Disorders

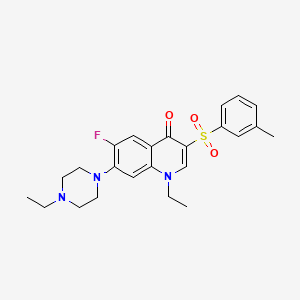

Tetracyclic quinoxaline derivatives from this class have been identified as potent and orally active drug candidates, showing high binding affinities to serotonin and dopamine receptors. This suggests their potential application in treating neuropsychiatric and neurological disorders (Li et al., 2014).

Future Directions

While specific future directions for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one are not mentioned, related compounds like [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one have been synthesized and evaluated for their antimicrobial properties . This suggests potential future directions in medicinal chemistry for similar compounds.

properties

IUPAC Name |

2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPNDQCLPKQEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=CC=CC=C3N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)

![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)

![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)

![methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate](/img/structure/B2471999.png)